p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy-
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Overview
Description
p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy- is a chemical compound with the molecular formula C11H13Cl2NO3 It is a derivative of benzoquinone, featuring two chloroethylamino groups and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy- typically involves the following steps:
Starting Material: The synthesis begins with p-benzoquinone as the starting material.
Chloroethylation: The p-benzoquinone undergoes chloroethylation to introduce the chloroethylamino groups. This step usually involves the use of chloroethylamine and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale chemical synthesis equipment to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Substitution reactions can occur at the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Derivatives with different functional groups attached to the benzene ring.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as its potential use in cancer treatment due to its redox-active nature. Industry: It can be used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy- exerts its effects involves its redox-active properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can interact with cellular components. The molecular targets and pathways involved include oxidative stress pathways and cellular redox balance.
Comparison with Similar Compounds
p-Benzoquinone: The parent compound without the chloroethylamino and methoxy groups.
p-Chloroquinone: A similar compound with a single chloro group.
p-Methoxyquinone: A similar compound with a methoxy group but without the chloroethylamino groups.
Properties
CAS No. |
64048-63-1 |
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Molecular Formula |
C11H13Cl2NO3 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H13Cl2NO3/c1-17-11-7-9(15)8(6-10(11)16)14(4-2-12)5-3-13/h6-7H,2-5H2,1H3 |
InChI Key |
ABDORDNSDLKMOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)N(CCCl)CCCl |
Origin of Product |
United States |
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